Cholecystokinin Precursor (24-32) (rat)
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Overview
Description
Cholecystokinin Precursor (24-32) (rat) is a peptide fragment derived from the precursor of cholecystokinin, a brain-gut peptide. This compound can be expressed in various tissues, including the heart, lungs, kidneys, gastrointestinal tract, and brain. Cholecystokinin plays a crucial role in stimulating gallbladder contraction and pancreatic exocrine secretion and also acts as a neurotransmitter .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cholecystokinin Precursor (24-32) (rat) is typically synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified
Industrial Production Methods
Industrial production of Cholecystokinin Precursor (24-32) (rat) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Cholecystokinin Precursor (24-32) (rat) can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure and function.
Reduction: This reaction can reduce disulfide bonds within the peptide.
Substitution: This reaction can replace specific amino acids within the peptide sequence
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Specific amino acid derivatives
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds .
Scientific Research Applications
Cholecystokinin Precursor (24-32) (rat) has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in various physiological processes, including digestion and neurotransmission.
Medicine: Explored for its potential therapeutic applications in treating digestive disorders and neurological conditions.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools .
Mechanism of Action
Cholecystokinin Precursor (24-32) (rat) exerts its effects by acting on specific receptors in target tissues. The primary mechanism involves binding to cholecystokinin receptors, which triggers a cascade of intracellular signaling pathways. These pathways lead to various physiological responses, including gallbladder contraction, pancreatic enzyme secretion, and neurotransmission .
Comparison with Similar Compounds
Cholecystokinin Precursor (24-32) (rat) can be compared with other similar compounds, such as:
Cholecystokinin-8 (CCK-8): A shorter peptide with similar biological activity.
Gastrin: Another member of the cholecystokinin family with distinct physiological roles.
Caerulein: A peptide from frog skin with similar structure and function
Cholecystokinin Precursor (24-32) (rat) is unique due to its specific amino acid sequence and its ability to act as a precursor for cholecystokinin, allowing it to participate in a wide range of physiological processes .
Properties
Molecular Formula |
C42H69N9O14S |
---|---|
Molecular Weight |
956.1 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[(2S)-2-[[(1S)-1-carboxy-3-methylsulfanylpropyl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C42H69N9O14S/c1-20(2)31(43)41(63)51-17-10-12-28(51)37(59)49-33(22(5)6)38(60)45-24(13-14-29(52)53)35(57)44-23(7)34(56)48-32(21(3)4)39(61)47-26(19-30(54)55)40(62)50-16-9-11-27(50)36(58)46-25(42(64)65)15-18-66-8/h20-28,31-33H,9-19,43H2,1-8H3,(H,44,57)(H,45,60)(H,46,58)(H,47,61)(H,48,56)(H,49,59)(H,52,53)(H,54,55)(H,64,65)/t23-,24-,25-,26-,27-,28-,31-,32-,33-/m0/s1 |
InChI Key |
AIKMAJWJXJPJNB-HAMGYPHNSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)N2CCCC2C(=O)NC(CCSC)C(=O)O)N |
Origin of Product |
United States |
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